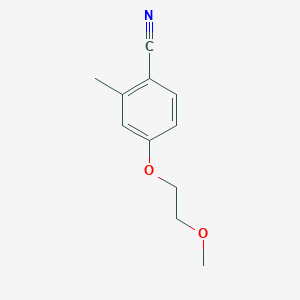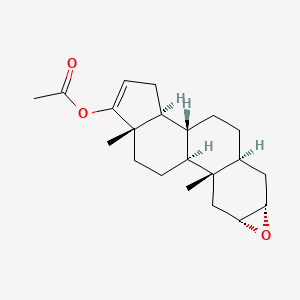
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate is a synthetic steroid derivative. This compound is characterized by its unique epoxy group at the 2,3 position and an acetate group at the 17 position. It is a member of the androstane family, which is known for its significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate typically involves multiple steps. The starting material is often androst-16-en-17-ol, which undergoes epoxidation at the 2,3 position using a peracid such as m-chloroperbenzoic acid (mCPBA). The resulting epoxide is then acetylated at the 17 position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.
類似化合物との比較
Similar Compounds
Androst-16-en-17-ol: The parent compound without the epoxy and acetate groups.
Androst-16-en-17-one: A ketone derivative with different biological activities.
2,3-Epoxy-androst-16-en-17-ol: Lacks the acetate group but retains the epoxy group.
Uniqueness
(2a,3a,5a)-2,3-Epoxy-androst-16-en-17-ol Acetate is unique due to its specific structural modifications, which confer distinct biological properties. The presence of both the epoxy and acetate groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
[(1S,2S,4R,6S,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadec-14-en-15-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChIキー |
XMUJPIDSOJTMMS-VTBMCCKRSA-N |
異性体SMILES |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)O5)C)C |
正規SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


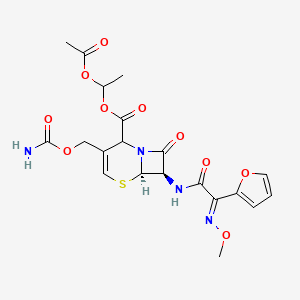
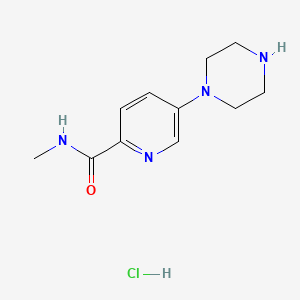

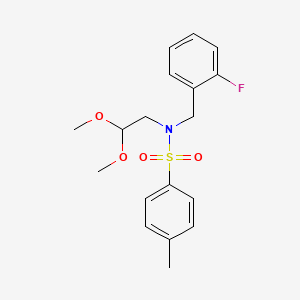
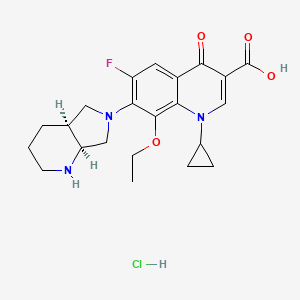
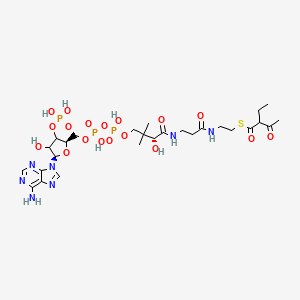
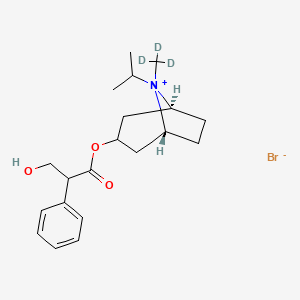
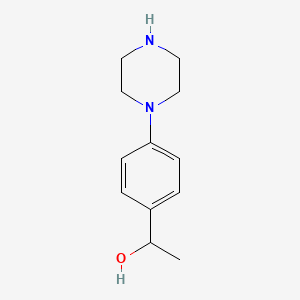
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
